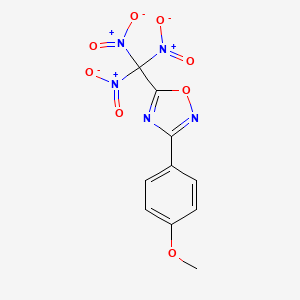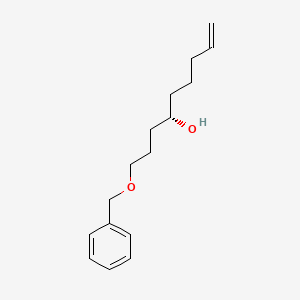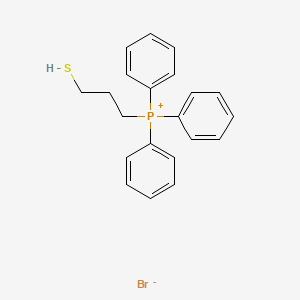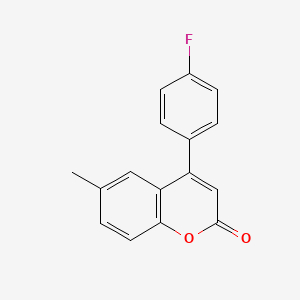
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-: is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a trinitromethyl group attached to the oxadiazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for research and commercial applications.
化学反応の分析
Types of Reactions
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives from reduction reactions and nitro derivatives from oxidation reactions.
科学的研究の応用
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trinitromethyl group can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- is unique due to the presence of the trinitromethyl group, which imparts distinct chemical reactivity and stability. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
特性
CAS番号 |
514196-05-5 |
|---|---|
分子式 |
C10H7N5O8 |
分子量 |
325.19 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-(trinitromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7N5O8/c1-22-7-4-2-6(3-5-7)8-11-9(23-12-8)10(13(16)17,14(18)19)15(20)21/h2-5H,1H3 |
InChIキー |
QWTBZETZEURDHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)

![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)



![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)

